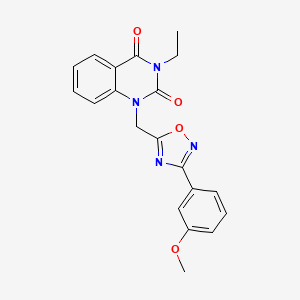
3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
The synthesis and characterization of quinazoline derivatives, including methods for creating esters with imidazoquinazoline rings, have been detailed through spectral characterization and quantum-mechanical modeling. These processes involve reactions under mild conditions, yielding products like MEPIQ and BEPIQ, identified through IR, 1H- and 13C-NMR, UV spectroscopy, and X-ray crystallography. Quantum-mechanical modeling using the DFT method has further explained the formation of these compounds, showcasing their structural stability and the potential for crystal formation due to dense packing of molecules in the unit cell (Hęclik et al., 2017).
Applications in Synthesis of Complex Molecules
Research has also been conducted on synthesizing quinazoline-2,4-dione alkaloids and analogues from Mexican Zanthoxylum species, highlighting the broad pharmacological properties of quinazolinedione derivatives. This synthesis approach has led to the discovery of compounds with significant interest due to their varied pharmacological effects (Rivero et al., 2004).
Heterocyclic Compound Synthesis
Another aspect of scientific research involves the heteroannulation of chromene derivatives to synthesize chromenoquinazoline and related derivatives. This research demonstrates the versatility of quinazoline derivatives in forming complex heterocyclic compounds, which could have various scientific and pharmacological applications (Mahmoud et al., 2009).
Potential Antimicrobial Applications
Studies on quinazoline derivatives have also explored their antimicrobial properties. For example, novel syntheses of polynuclear pyridoquinazolines and thiazolopyridines exhibited antimicrobial activity, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Herbicidal Activity
Quinazoline-2,4-dione derivatives have been studied for their herbicidal activity, specifically as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase enzyme. This research demonstrates the agricultural applications of quinazoline derivatives, where they have shown promising results in controlling broadleaf and monocotyledonous weeds, offering a new direction for the development of herbicides (Wang et al., 2014).
Propriétés
IUPAC Name |
3-ethyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-3-23-19(25)15-9-4-5-10-16(15)24(20(23)26)12-17-21-18(22-28-17)13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIJUXXWEZRJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

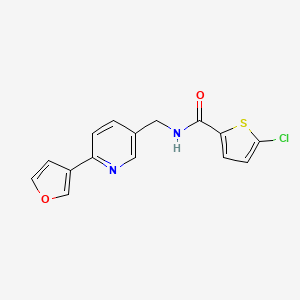
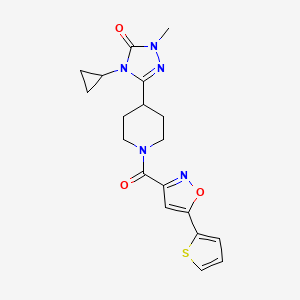

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2720301.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2720303.png)
![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)
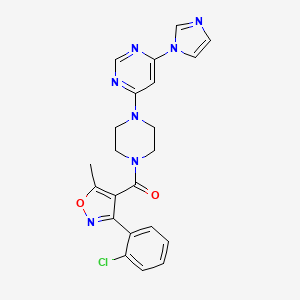

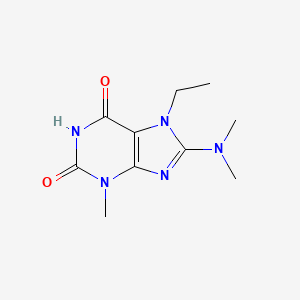
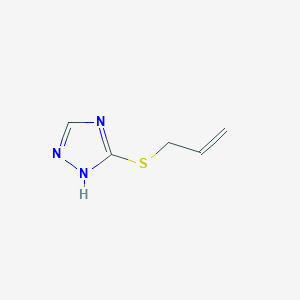
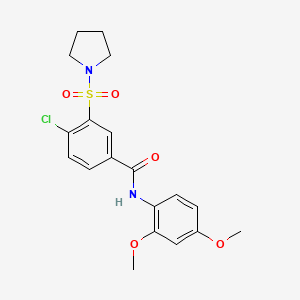
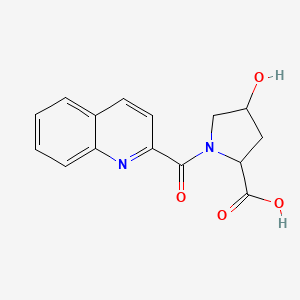
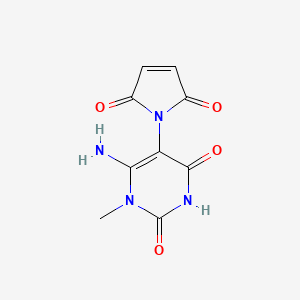
![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)